molecular formula C13H15FO2 B13664909 tert-Butyl 2-(4-fluorophenyl)acrylate

tert-Butyl 2-(4-fluorophenyl)acrylate

Cat. No.: B13664909
M. Wt: 222.25 g/mol
InChI Key: LAQURSAVRQDYJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acrylate typically involves the esterification of 2-(4-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.

    Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.

    Substitution: Formation of substituted fluorophenyl acrylates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

  • tert-Butyl acrylate
  • tert-Butyl methacrylate
  • 2-(4-fluorophenyl)acrylic acid

Comparison: tert-Butyl 2-(4-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and thermal stability, compared to other similar compounds .

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3

InChI Key

LAQURSAVRQDYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

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